

The Activation of Mitochondrial Protease HsClpP by ONC201: A Technical Overview

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Compound of Interest

Compound Name: Antitumor agent-151

Cat. No.: B12377162

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Introduction

ONC201, also known as TIC10, is a first-in-class small molecule of the imipridone class that has demonstrated significant antitumor activity in a variety of preclinical cancer models and is currently under investigation in multiple clinical trials.[1][2][3] Initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) transcription, subsequent research has revealed a more complex mechanism of action centered on the mitochondrial protease, caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP). [3][4] This document provides a detailed technical guide on the activation of human ClpP (HsClpP) by ONC201, summarizing key quantitative data, experimental methodologies, and the associated signaling pathways.

Core Mechanism: Allosteric Activation of HsClpP

ONC201 functions as a direct, allosteric agonist of the mitochondrial serine protease HsClpP. Under normal physiological conditions, the proteolytic activity of the ClpP tetradecameric core is regulated by the ClpX ATPase, which unfolds and presents substrate proteins for degradation. ONC201 and its more potent analogues, known as TR compounds, bind to a hydrophobic pocket on the surface of HsClpP, inducing a conformational change that activates the protease independent of ClpX. This uncontrolled activation leads to the degradation of a broad range of mitochondrial proteins, including components of the electron transport chain.

The downstream consequences of promiscuous HsClpP activation are profound and contribute to the antitumor effects of ONC201. These include:

- **Disruption of Oxidative Phosphorylation (OXPHOS):** Degradation of essential OXPHOS proteins impairs mitochondrial respiration.
- **Induction of the Integrated Stress Response (ISR):** Mitochondrial dysfunction triggers a cellular stress response characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP.
- **Inhibition of Protein Synthesis:** A key outcome of the ISR is the phosphorylation of eIF2 α , leading to a global reduction in protein synthesis.
- **Apoptotic Cell Death:** The culmination of these mitochondrial and cellular stresses leads to caspase-dependent apoptosis in cancer cells.

Quantitative Data Summary

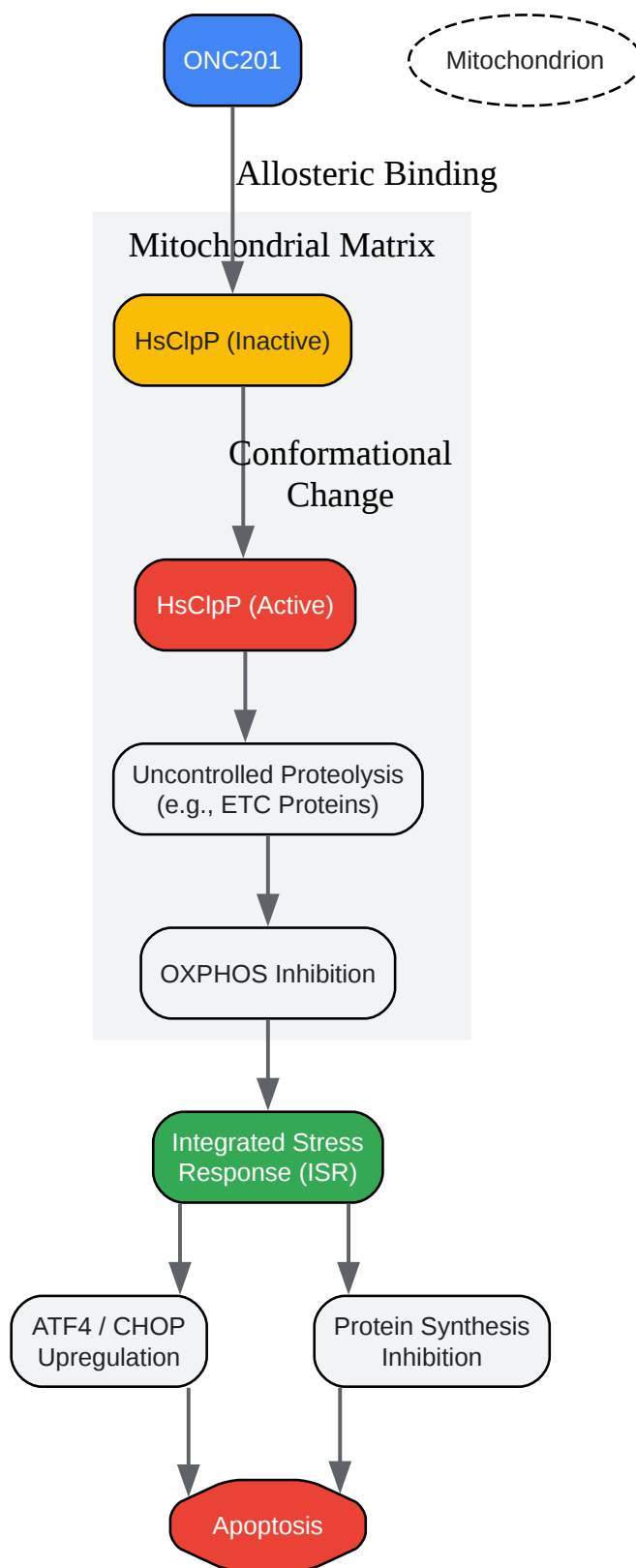
The following tables summarize the key quantitative parameters reported for the interaction of ONC201 and its more potent analogue, TR-57, with HsClpP and their effects on cancer cells.

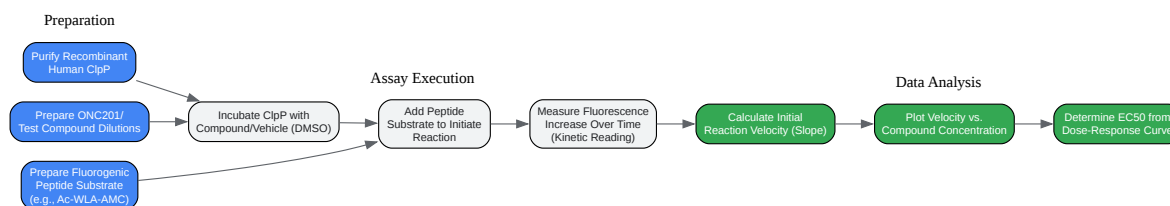
Compound	Assay	Parameter	Value	Cell Line/System	Reference
ONC201	HsClpP Protease Activity (Casein)	EC50	~1.25 μ M	Recombinant Protein	
	Cell Viability (MTS Assay)	IC50	2.5 - 5 μ M	SUM159	
TR-57	HsClpP Protease Activity (Casein)	EC50	~200 nM	Recombinant Protein	
	Cell Viability (MTS Assay)	IC50	< 0.1 μ M	SUM159	

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling cascade initiated by ONC201 and a typical workflow for assessing HsClpP activation.





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References

- 1. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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